3-Ethoxy-5-methyl-4H-1,2,4-triazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazine and Ethyl Acetoacetate Reaction: One common method involves the reaction of hydrazine with ethyl acetoacetate to form the intermediate, which is then cyclized to produce 3-Ethoxy-5-methyl-4H-1,2,4-triazole.
Thermal Cyclization: Another method involves the thermal cyclization of acylated thiosemicarbazides.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethoxy-5-methyl-4H-1,2,4-triazole can undergo oxidation reactions to form various oxidized derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the triazole compound.
Substitution Products: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Ethoxy-5-methyl-4H-1,2,4-triazole is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs with antimicrobial, antiviral, and anticancer activities .
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
- 3-Methyl-4H-1,2,4-triazole
- 5-Ethyl-4H-1,2,4-triazole
- 3,5-Dimethyl-4H-1,2,4-triazole
Uniqueness: 3-Ethoxy-5-methyl-4H-1,2,4-triazole is unique due to the presence of both ethoxy and methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity . This combination of substituents can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
3-ethoxy-5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3-9-5-6-4(2)7-8-5/h3H2,1-2H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBHPAUCBLYNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377703 | |
Record name | 3-ethoxy-5-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89417-84-5 | |
Record name | 3-ethoxy-5-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89417-84-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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